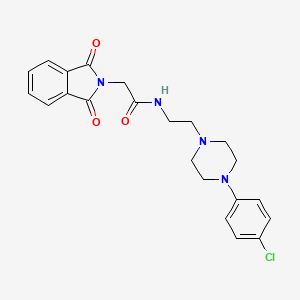
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H26ClN3O3
- Molecular Weight : 403.9 g/mol
- CAS Number : 1049414-74-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and isoindolinone moieties. The synthesis process has been documented to ensure the purity and efficacy of the resultant compounds, often utilizing techniques such as NMR and mass spectrometry for characterization .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives possess activity against various bacterial strains, with some compounds demonstrating efficacy comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated through MTT assays, revealing promising results. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines, although they may be less potent than established chemotherapeutic agents like 5-fluorouracil .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-(4-chlorophenyl)piperazin-1-yl)ethyl derivative | 10.5 | Anticancer |
| Standard (5-fluorouracil) | 5.0 | Anticancer |
| Ciprofloxacin | 12.0 | Antimicrobial |
Dopamine D4 Receptor Affinity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide, a related compound, has been identified as a potent and selective ligand for the dopamine D4 receptor with an IC50 value of 0.057 nM. This indicates a strong affinity for the receptor, suggesting potential applications in treating disorders related to dopamine dysregulation .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with various biological targets. The studies highlight how structural modifications can enhance binding affinity and selectivity towards specific receptors, which is crucial for drug development .
Case Studies
Several case studies have documented the biological activity of similar compounds:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated a series of piperazine derivatives against Staphylococcus aureus and E. coli, demonstrating that modifications at the piperazine ring significantly enhanced antimicrobial activity.
-
Case Study on Anticancer Properties :
- Research involving derivatives of isoindolinone showed that specific substitutions improved anticancer efficacy against breast cancer cell lines, indicating a structure-activity relationship (SAR) that can guide future drug design.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c23-16-5-7-17(8-6-16)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)18-3-1-2-4-19(18)22(27)30/h1-8H,9-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLWTSBMDNZKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














